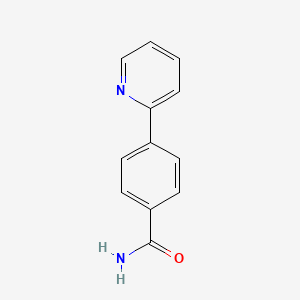

4-Pyridin-2-ylbenzamide

Description

4-Pyridin-2-ylbenzamide is a benzamide derivative characterized by a benzene ring substituted with a pyridin-2-yl group at the para position (4-position). Its core structure (C₁₂H₁₀N₂O, molecular weight ≈ 198.22 g/mol) combines the hydrogen-bonding capacity of the amide group with the aromatic and coordination properties of the pyridine ring.

Properties

IUPAC Name |

4-pyridin-2-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c13-12(15)10-6-4-9(5-7-10)11-3-1-2-8-14-11/h1-8H,(H2,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZHSNWDNRXLMND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=C(C=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyridin-2-ylbenzamide typically involves the reaction between 2-aminopyridine and benzoyl chloride. One common method is the amidation reaction, where 2-aminopyridine reacts with benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding this compound with good efficiency .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 4-Pyridin-2-ylbenzamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce various amines.

Scientific Research Applications

4-Pyridin-2-ylbenzamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a ligand in the study of enzyme interactions and protein binding.

Medicine: Research has shown potential anti-inflammatory and anti-tubercular activities

Industry: It is used in the development of new materials and catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of 4-Pyridin-2-ylbenzamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Key Observations :

- Piperazine/Piperidine Derivatives : Compounds like and incorporate piperazine or piperidine moieties, which enhance binding to neurotransmitter receptors (e.g., dopamine or serotonin receptors). These additions increase molecular weight and complexity compared to the parent benzamide.

- Substituent Effects : The dichlorophenyl group in introduces hydrophobicity (Cl atoms), while the nitro group in may enhance electron-withdrawing effects, altering reactivity.

Physicochemical Properties

Analysis :

- Lipophilicity : The dichlorophenyl and butyl chain in significantly increase LogP compared to the parent compound, suggesting improved membrane permeability but reduced aqueous solubility.

- Polarity : Ethyl 2-(piperidin-4-yl)acetate has lower TPSA, favoring blood-brain barrier (BBB) penetration, while ’s higher TPSA may limit CNS activity.

Biological Activity

4-Pyridin-2-ylbenzamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted at the 2-position with a benzamide group. Its chemical formula is , and it exhibits properties that make it suitable for various biological applications.

Antimicrobial Properties

Recent studies indicate that this compound exhibits notable antimicrobial activity. Research has shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as a therapeutic agent against infections.

Anticancer Activity

The anticancer properties of this compound have been investigated extensively. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. For example, it has been shown to inhibit cell proliferation in breast cancer models by affecting the cell cycle and promoting apoptosis .

Allosteric Activation of Glucokinase

A significant area of research involves the role of this compound as an allosteric activator of glucokinase (GK). This enzyme is crucial in glucose metabolism, and compounds that enhance its activity may provide therapeutic benefits for diabetes management. Studies have reported that certain analogues of this compound display significant hypoglycemic effects in animal models, highlighting its potential in diabetes treatment .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It can bind to receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.

Case Studies

- Anticancer Efficacy : A study evaluated the effects of this compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability and an increase in apoptotic markers compared to untreated controls. The IC50 value was determined to be approximately 15 µM, demonstrating potent activity against these cancer cells .

- Diabetes Management : In a preclinical trial, several analogues of this compound were tested for their ability to activate GK. Compounds demonstrated a fold activation of around 2 in GK assays, leading to improved glucose tolerance in rats during oral glucose tolerance tests (OGTT) .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 4-Isopropyl-N-(3-pyridinyl)benzamide | Anticancer | Apoptosis induction |

| 4-Methyl-N-(2-pyridinyl)benzamide | Antimicrobial | Cell wall synthesis inhibition |

| N-(Pyridin-4-yl)benzamide | GK activation | Allosteric modulation |

Q & A

Q. What are the standard synthetic routes for 4-Pyridin-2-ylbenzamide, and what reagents are typically involved?

The synthesis of this compound involves multi-step reactions starting from commercially available benzamide and pyridine derivatives. Key steps include:

- Coupling reactions : Hydrazones or acyl chlorides are used to form the benzamide core .

- Functionalization : Pyridinyl groups are introduced via nucleophilic substitution or condensation reactions under controlled pH and temperature .

- Purification : Column chromatography or recrystallization ensures product purity. Common solvents include dichloromethane or ethanol . Reagents such as hydrazine derivatives, acyl chlorides, and catalysts (e.g., palladium for cross-coupling) are frequently employed .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

Rigorous characterization requires:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm molecular structure and substituent positions .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- Fourier Transform Infrared (FTIR) Spectroscopy : Identifies functional groups (e.g., amide C=O stretches at ~1650 cm⁻¹) .

- X-ray Crystallography : Resolves crystal structure and stereochemistry .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity .

Q. How do researchers assess the purity of this compound during synthesis?

Purity is ensured through:

- Analytical Chromatography : HPLC or GC-MS quantifies impurities (<1% threshold) .

- Melting Point Analysis : Sharp melting points (e.g., 238–240°C) indicate high crystallinity .

- Elemental Analysis : Matches experimental and theoretical C/H/N/O percentages .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions in acylations .

- Catalyst Screening : Palladium or copper catalysts improve coupling efficiency .

- pH Adjustment : Maintaining pH 7–8 stabilizes amine intermediates during condensation .

Q. What methodologies resolve contradictions in reported biological activities of this compound across studies?

Contradictions arise from variations in:

- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times .

- Compound Purity : Validate purity via HPLC and exclude solvent residues (e.g., DMSO) .

- Dose-Response Curves : Use IC₅₀/EC₅₀ values with 95% confidence intervals for reproducibility .

- Control Experiments : Include positive controls (e.g., known kinase inhibitors) to benchmark activity .

Q. How are structure-activity relationship (SAR) studies designed for this compound derivatives?

SAR strategies include:

- Systematic Substitution : Modify pyridine or benzamide moieties (e.g., methoxy, halogen groups) .

- Biological Screening : Test derivatives against target proteins (e.g., kinases) using fluorescence polarization assays .

- Computational Modeling : Docking studies (e.g., AutoDock) predict binding affinities to guide synthesis .

Q. What in vitro and in vivo models are appropriate for evaluating the pharmacological potential of this compound?

- In Vitro Models :

- Kinase Inhibition : Use purified enzymes (e.g., EGFR, VEGFR) with ATP-competitive assays .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, A549) .

- In Vivo Models :

- Xenograft Mice : Tumor volume reduction studies in immunodeficient mice .

- Pharmacokinetics : Measure plasma half-life and bioavailability via LC-MS .

Q. How do researchers compare this compound with structural analogs to elucidate activity differences?

Comparative analysis involves:

- Functional Group Mapping : Identify critical groups (e.g., pyridinyl vs. piperazinyl) using molecular overlays .

- Biological Profiling : Test analogs in parallel assays (e.g., IC₅₀ comparisons) .

- Thermodynamic Studies : Isothermal titration calorimetry (ITC) quantifies binding entropy/enthalpy differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.